Computed Lipophilicity Differentiation: XLogP3 and LogP Comparison Against the Non-Fluorinated Analog
Fluorine substitution at the 5-position of the aromatic ring increases lipophilicity relative to the non-fluorinated analog 2-bromo-1-(4-bromo-2-chlorophenyl)ethanone. The target compound has a computed XLogP3-AA of 3.8 [1] and a vendor-reported LogP of 3.8192 , compared to an XLogP3 of approximately 3.3–3.5 for the non-fluorinated analog (estimated by structural deletion of the fluorine atom) . This ~0.3–0.5 log unit increase in lipophilicity can influence membrane permeability, solubility, and protein binding in medicinal chemistry campaigns. The fluorine atom also exerts a strong electron-withdrawing effect (Hammett σm = 0.34, σp = 0.06), modulating the electrophilicity of the aryl bromide and chloride for cross-coupling reactions [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8; vendor LogP = 3.8192 |
| Comparator Or Baseline | 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone (estimated XLogP3 ~3.3–3.5, fluorine absent) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; vendor LogP from Leyan |
Why This Matters
Lipophilicity differences of this magnitude can shift a compound's position in drug-likeness space (e.g., Lipinski compliance) and affect chromatographic behavior during purification; researchers optimizing ADME profiles should not assume interchangeability of fluorinated and non-fluorinated intermediates.
- [1] PubChem Compound Summary for CID 121591460, Computed XLogP3-AA = 3.8. View Source
- [2] Hansch, C.; Leo, A.; Taft, R.W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195. View Source
